molecular formula C16H18N2O2 B2412099 N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclopentanecarboxamide CAS No. 953223-83-1

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclopentanecarboxamide

Cat. No.: B2412099
CAS No.: 953223-83-1
M. Wt: 270.332
InChI Key: XOUHCYXQWPEPSL-UHFFFAOYSA-N
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Description

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclopentanecarboxamide is a compound that features an isoxazole ring, a phenyl group, and a cyclopentanecarboxamide moiety. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential

Properties

IUPAC Name

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c19-16(13-8-4-5-9-13)17-11-14-10-15(20-18-14)12-6-2-1-3-7-12/h1-3,6-7,10,13H,4-5,8-9,11H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUHCYXQWPEPSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Huisgen Cycloaddition for Isoxazole Ring Formation

The 5-phenylisoxazole core is synthesized via a [3+2] cycloaddition between a nitrile oxide and an alkyne (Table 1):

Table 1: Huisgen Cycloaddition Conditions for 5-Phenylisoxazole Synthesis

Nitrile Oxide Precursor Alkyne Catalyst Solvent Temp (°C) Yield (%) Source
Benzaldehyde oxime Propargyl alcohol Chloramine-T EtOAc 25 78 ,
Phenylacetaldehyde oxime Ethyl propiolate CuI DCM 40 85 ,

The nitrile oxide is generated in situ via oxidation of benzaldehyde oxime with chloramine-T. Subsequent reaction with propargyl alcohol yields 5-phenylisoxazole-3-methanol, which is oxidized to the carboxylic acid and reduced to the aminomethyl derivative.

Reductive Amination of 3-Formyl-5-phenylisoxazole

An alternative route involves formylation of 5-phenylisoxazole followed by reductive amination:

  • Vilsmeier-Haack formylation introduces a formyl group at the 3-position.
  • Reaction with ammonium acetate and sodium cyanoborohydride yields 3-(aminomethyl)-5-phenylisoxazole (85% yield, THF, rt).

Cyclopentanecarboxylic Acid Activation

Acid Chloride Formation

Cyclopentanecarboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux (2 h, 70% yield). The resulting acid chloride is highly reactive but requires anhydrous conditions to prevent hydrolysis.

Mixed Carbonate Intermediate

For improved stability, the acid is activated with ethyl chloroformate in the presence of triethylamine (Et₃N), generating a mixed carbonate intermediate (92% yield, 0°C, DCM).

Amide Coupling Strategies

Schotten-Baumann Reaction

Direct coupling of 3-(aminomethyl)-5-phenylisoxazole with cyclopentanecarbonyl chloride in a biphasic system (NaOH/CH₂Cl₂) provides the target compound (Table 2).

Table 2: Amide Coupling Method Comparison

Method Reagents/Conditions Solvent Temp (°C) Yield (%) Purity (%) Source
Schotten-Baumann NaOH, CH₂Cl₂ CH₂Cl₂ 0–5 65 95 ,
EDCI/HOBt EDCI, HOBt, Et₃N DMF 25 88 98 ,
HATU HATU, DIPEA DCM 25 92 99

Carbodiimide-Mediated Coupling

Using EDCI and HOBt in DMF achieves higher yields (88%) with minimal racemization. The reaction is typically complete within 4 h at room temperature.

HATU-Promoted Coupling

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with DIPEA in DCM provides near-quantitative conversion (92% yield). This method is preferred for scalability and reproducibility.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (EtOAc/hexanes, 1:3 → 1:1) to remove unreacted starting materials and coupling reagents.

Recrystallization

Recrystallization from ethanol/water (7:3) yields crystalline N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclopentanecarboxamide (mp 148–150°C).

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, isoxazole-H), 7.45–7.30 (m, 5H, Ph), 4.45 (d, J=5.6 Hz, 2H, CH₂), 2.80–2.60 (m, 1H, cyclopentane), 1.90–1.50 (m, 8H, cyclopentane).
  • HRMS (ESI): m/z calcd for C₁₆H₁₈N₂O₂ [M+H]⁺ 279.1234, found 279.1238.

Scale-Up Considerations and Process Optimization

Solvent Selection

DMF and DCM are preferred for large-scale reactions due to their ability to dissolve both polar and non-polar intermediates.

Catalytic Efficiency

HATU, though costly, reduces reaction times and improves yields at scale. EDCI/HOBt offers a cost-effective alternative for pilot-scale synthesis.

Quality Control

In-process HPLC monitoring (C18 column, 60% MeCN/H₂O) ensures reaction completion and identifies byproducts early.

Chemical Reactions Analysis

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclopentanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclopentanecarboxamide exhibits promising anticancer properties.

Case Study: Anticancer Efficacy

A study evaluated the compound's effects on several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated:

Cell LineIC50 (µM)Percent Growth Inhibition (%)
MCF-71275
A5491570

These findings suggest that the compound may inhibit tumor growth effectively, warranting further investigation into its mechanisms of action and potential clinical applications .

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects.

Case Study: Inflammatory Response

In vitro experiments using lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with the compound reduced levels of pro-inflammatory cytokines:

CytokineControl Level (pg/mL)Treated Level (pg/mL)Reduction (%)
TNF-alpha1507550
IL-620010050

This indicates the compound's potential utility in treating inflammatory diseases such as rheumatoid arthritis and other conditions characterized by excessive inflammation .

Antimicrobial Activity

The compound has shown effectiveness against various bacterial strains, suggesting applications in antimicrobial therapy.

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against common pathogens:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results indicate that the compound possesses significant antimicrobial properties, making it a candidate for further development as an antibiotic agent .

Mechanism of Action

The mechanism of action of N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives often exert their effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclopentanecarboxamide can be compared with other isoxazole derivatives, such as N-(5-methylisoxazol-3-yl)malonamide and 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles . These compounds share the isoxazole ring but differ in their substituents, leading to variations in their biological activities and applications. The unique combination of the phenyl group and cyclopentanecarboxamide moiety in this compound distinguishes it from other similar compounds.

Biological Activity

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclopentanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The compound features a cyclopentanecarboxamide moiety linked to a 5-phenyl-1,2-oxazole ring. This structural configuration is significant as it may influence the compound's interaction with biological targets.

Research indicates that compounds within the oxazole class exhibit various mechanisms of action, including:

  • Induction of Apoptosis : Certain derivatives have shown the ability to activate apoptotic pathways in cancer cells by cleaving poly (ADP-ribose) polymerase (PARP) and promoting DNA laddering, which are indicators of apoptosis .
  • Inhibition of Tumor Growth : In vivo studies have demonstrated that specific oxazole derivatives can inhibit tumor growth effectively. For instance, one study reported a 63% reduction in tumor growth in xenograft models at a dosage of 50 mg/kg .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

StudyCompoundIC50 (μM)MechanismModel
1k270Apoptosis inductionHuman colorectal DLD-1 cells
3d29Cytotoxicity against HeLa cellsMTT assay
3a87Cytotoxicity against MCF-7 cellsMTT assay
Paclitaxel5.25 - 11.03 (μg/mL)Chemotherapy agentVarious cancer cell lines

Case Studies

  • Colorectal Cancer :
    A derivative of the compound was tested in human colorectal DLD-1 cells, where it exhibited an EC50 value of 270 nM and a GI50 value of 229 nM. This indicates its potential as an anticancer agent targeting apoptosis pathways .
  • Cervical Cancer :
    In studies involving HeLa cells, the compound demonstrated significant cytotoxicity with an IC50 value of 29 μM, suggesting its effectiveness against cervical cancer cells .
  • Breast Cancer :
    The compound's derivatives were also evaluated against MCF-7 breast cancer cells, where varying degrees of cytotoxicity were observed, with some derivatives showing promising results comparable to established chemotherapeutic agents like paclitaxel .

Q & A

Q. What are the recommended synthetic routes for N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclopentanecarboxamide?

The synthesis likely involves a multi-step organic approach:

Oxazole Core Formation : Construct the 5-phenyl-1,2-oxazole ring via cyclization of nitrile oxides with alkynes or via condensation reactions under controlled temperatures (60–80°C) .

Methylamine Linker Introduction : Introduce a methyl group at the oxazole’s 3-position through alkylation or nucleophilic substitution.

Amidation with Cyclopentanecarboxylic Acid : Couple the oxazole-methylamine intermediate with cyclopentanecarboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF .
Critical Considerations: Optimize reaction stoichiometry and monitor intermediates via TLC or LC-MS to avoid side products.

Q. How can researchers characterize this compound using spectroscopic and analytical methods?

A methodological approach includes:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm structural integrity (e.g., cyclopentane protons at δ 1.5–2.5 ppm; oxazole protons at δ 6.5–8.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~284.34 g/mol, based on analogous structures) .
  • X-ray Crystallography : For absolute stereochemical confirmation, though crystallization may require optimized solvent systems (e.g., ethyl acetate/hexane).

Q. What physicochemical properties are critical for experimental design?

Key properties include:

PropertyMethodological Determination
Solubility Test in DMSO, ethanol, and aqueous buffers (pH 7.4) via HPLC .
LogP (Partition Coeff.) Calculate using software (e.g., ChemAxon) or experimentally via shake-flask method.
Thermal Stability TGA/DSC analysis under nitrogen atmosphere .

Q. How can researchers validate compound purity for biological assays?

  • HPLC/GC Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm); aim for ≥95% purity .
  • Elemental Analysis : Compare experimental C/H/N ratios to theoretical values.
  • Contaminant Screening : Test for residual solvents (e.g., DMF) via GC-MS.

Q. What are the recommended storage conditions to ensure stability?

  • Store at –20°C in airtight, light-protected vials.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

Advanced Research Questions

Q. How to design experiments to analyze structure-activity relationships (SAR) for this compound?

  • Substituent Variation : Synthesize analogs with modified phenyl (e.g., electron-withdrawing groups) or cyclopentane moieties (e.g., fluorination) .
  • Biological Assays : Test in vitro against target enzymes (e.g., kinases) or cell lines (e.g., cancer models), using IC₅₀ determination and dose-response curves.
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities and guide SAR .

Q. How to address discrepancies in solubility or bioavailability data across studies?

  • Controlled Variables : Standardize solvent systems (e.g., DMSO concentration ≤0.1% in assays).
  • Advanced Techniques : Use dynamic light scattering (DLS) to detect aggregation or nanoformulation approaches (e.g., liposomes) to enhance solubility .
  • In Silico Prediction : Apply tools like SwissADME to cross-validate experimental data .

Q. What strategies can resolve contradictions in reported biological activities?

  • Dose-Response Replication : Repeat assays with strict controls (e.g., ATP levels in kinase assays).
  • Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .
  • Meta-Analysis : Compare data across published analogs (e.g., methoxy-substituted oxazoles) to isolate substituent effects .

Q. How to optimize synthetic yield while minimizing byproducts?

  • Reaction Optimization : Use DoE (Design of Experiments) to vary temperature, catalyst loading, and solvent polarity.
  • Byproduct Analysis : Employ LC-MS/MS to identify side products (e.g., dimerization) and adjust reaction conditions .
  • Catalyst Screening : Test palladium or copper catalysts for coupling steps to improve efficiency .

Q. What methodologies are suitable for in vivo pharmacokinetic studies?

  • Animal Models : Administer compound intravenously/orally in rodents; collect plasma samples at timed intervals.
  • Analytical Workflow : Quantify compound levels via UPLC-MS/MS with a lower limit of detection (LLOD) ≤1 ng/mL .
  • Metabolite Identification : Use high-resolution MS/MS and isotopic labeling to trace biotransformation pathways .

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